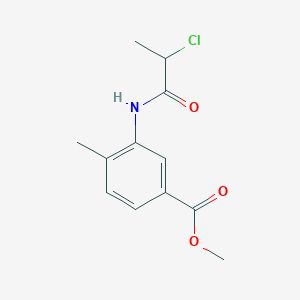

Methyl 3-(2-chloropropanamido)-4-methylbenzoate

Descripción

Methyl 3-(2-chloropropanamido)-4-methylbenzoate is an organic compound with the molecular formula C11H13ClNO3 It is a derivative of benzoic acid and contains a chloropropanamido group and a methyl ester group

Propiedades

IUPAC Name |

methyl 3-(2-chloropropanoylamino)-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-7-4-5-9(12(16)17-3)6-10(7)14-11(15)8(2)13/h4-6,8H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZZGJYXFUWZBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloropropanamido)-4-methylbenzoate typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylbenzoic acid and 2-chloropropanoyl chloride.

Formation of Amide: The 4-methylbenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl2). The resulting acid chloride is then reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the amide intermediate.

Esterification: The amide intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield Methyl 3-(2-chloropropanamido)-4-methylbenzoate.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(2-chloropropanamido)-4-methylbenzoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(2-chloropropanamido)-4-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropropanamido group can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-(2-chloropropanamido)-4-methylbenzoic acid.

Reduction: 3-(2-aminopropyl)-4-methylbenzoate.

Aplicaciones Científicas De Investigación

Methyl 3-(2-chloropropanamido)-4-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 3-(2-chloropropanamido)-4-methylbenzoate involves its interaction with specific molecular targets. The chloropropanamido group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. The ester group may also play a role in modulating the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(2-chloropropanamido)-4-methylthiophene-2-carboxylate: Similar structure but contains a thiophene ring instead of a benzene ring.

Methyl 3-(2-chloropropanamido)propanoate: Similar structure but lacks the methyl group on the benzene ring.

Uniqueness

Methyl 3-(2-chloropropanamido)-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Methyl 3-(2-chloropropanamido)-4-methylbenzoate is a compound of significant interest due to its unique combination of functional groups, which confer distinct biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on current research findings.

The synthesis of Methyl 3-(2-chloropropanamido)-4-methylbenzoate typically involves two main steps:

- Formation of Amide : The reaction begins with the conversion of 4-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine.

- Esterification : The resulting amide intermediate undergoes esterification with methanol, catalyzed by sulfuric acid, yielding the final product.

This compound has the molecular formula and a molecular weight of approximately 241.7 g/mol.

Methyl 3-(2-chloropropanamido)-4-methylbenzoate's biological activity is attributed to its interaction with various molecular targets. The chloropropanamido group can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially leading to enzyme inhibition or modulation of protein-ligand interactions. The ester moiety enhances its solubility and bioavailability, which are critical for its biological effects.

Antimicrobial Activity

Research indicates that Methyl 3-(2-chloropropanamido)-4-methylbenzoate exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Insecticidal Properties

The compound has also been evaluated for its insecticidal activity. Studies demonstrate that it can effectively reduce the viability of several insect pests, including aphids and spider mites. The lethal concentration (LC50) values indicate significant toxicity levels, comparable to commercial insecticides . For example, in laboratory settings, the LC50 for certain pests was reported as low as 0.27% v/v, showcasing its potential as a biopesticide .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that Methyl 3-(2-chloropropanamido)-4-methylbenzoate may possess cytotoxic effects against cancer cell lines. Its ability to induce apoptosis in cancer cells has been noted, although further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

| Study | Findings | Organism/Cell Line |

|---|---|---|

| Study A | Showed significant growth inhibition in bacterial strains | Various bacteria |

| Study B | Demonstrated high toxicity against Tetranychus urticae | Spider mite |

| Study C | Induced apoptosis in cancer cell lines | Human cancer cells |

Applications in Research and Industry

Methyl 3-(2-chloropropanamido)-4-methylbenzoate serves as an important intermediate in organic synthesis and has applications in:

- Chemical Research : Used as a building block for synthesizing more complex organic molecules.

- Biological Studies : Investigated for enzyme inhibition and protein interactions.

- Agricultural Chemistry : Potentially utilized in developing environmentally friendly pesticides due to its insecticidal properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.